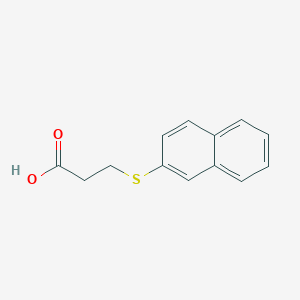

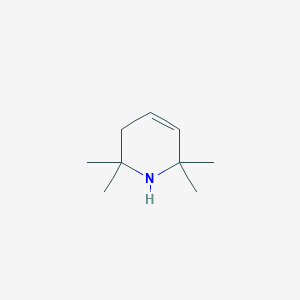

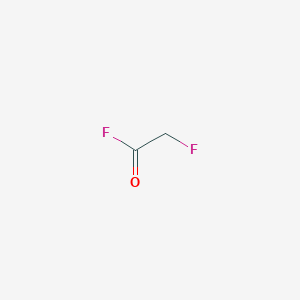

![molecular formula C15H13NO3 B074267 (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 1472-68-0](/img/structure/B74267.png)

(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

描述

(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is a stilbenoid.

作用机制

Target of Action

It is known that the compound is used in the synthesis of other compounds , suggesting that it may interact with various molecular targets depending on the specific context.

Mode of Action

It is known that the compound has been used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.

Biochemical Pathways

Given its use in the synthesis of other compounds , it can be inferred that the compound may be involved in various biochemical reactions and pathways.

Result of Action

It is known that the compound is used in the synthesis of other compounds , suggesting that its action may result in the formation of these compounds.

Action Environment

It is known that the compound is used in the synthesis of other compounds , indicating that its action may be influenced by the specific conditions under which these reactions occur.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

1-[(E)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFBJCRLHMEJQP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032262 | |

| Record name | (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4648-33-3, 1472-68-0 | |

| Record name | trans-4′-Methoxy-4-nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4648-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1472-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxy-4'-nitrostilbene?

A1: The molecular formula of 4-Methoxy-4'-nitrostilbene is C16H15NO3. Its molecular weight is 269.3 g/mol. []

Q2: How is the crystal structure of MMONS determined?

A2: The crystal structure of MMONS is determined using single-crystal X-ray diffraction, a technique that analyzes the diffraction pattern of X-rays passing through a crystal to reveal the arrangement of atoms within the crystal lattice. [, , ]

Q3: What is the significance of polymorphism in MMONS?

A3: MMONS exhibits polymorphism, meaning it can exist in multiple crystal forms. This is significant because different polymorphs can have distinct physical and chemical properties, including nonlinear optical properties. Three polymorphs of MMONS have been identified, each with a unique crystal structure and conformation. []

Q4: Why is MMONS considered a promising material for nonlinear optical applications?

A4: MMONS exhibits a large second-order nonlinear optical effect, meaning it can efficiently generate second harmonic frequencies from incident light. This is attributed to its highly polar structure and large second-order susceptibility tensor coefficients (d-coefficients). [, , , , ]

Q5: How are the nonlinear optical properties of MMONS measured?

A5: Several techniques are employed to measure MMONS's nonlinear optical properties, including:

- Maker fringe technique: This method determines the d-coefficients by analyzing the interference pattern of second harmonic light generated from a thin film sample. [, ]

- Second harmonic generation (SHG): The efficiency of frequency doubling is measured, providing insights into the material's nonlinearity. [, , , , ]

- Electric field induced second harmonic generation (EFISH): This technique measures the molecular hyperpolarizability, which is related to the macroscopic nonlinear susceptibility. []

Q6: What are the key nonlinear optical properties of MMONS?

A6: MMONS possesses the following notable nonlinear optical properties:

- Large d-coefficients: MMONS exhibits one of the largest reported d-coefficients among organic materials, with values of d33 = 184 pm/V and d24 = 71 pm/V at 1.064 μm. [, ]

- Phase matching capability: Both type I and type II phase matching are possible in MMONS crystals, enabling efficient SHG at specific wavelengths and propagation directions. [, , ]

- Large electro-optic coefficients: MMONS also shows large electro-optic coefficients, with r33 = 39.9 pm/V at 0.6328 μm, making it suitable for electro-optic modulation. []

Q7: What are the potential applications of MMONS in photonics and optoelectronics?

A7: MMONS holds promise for various photonic and optoelectronic applications, including:

- Frequency doubling: Its large d-coefficients and phase matching capabilities make it suitable for frequency conversion applications, generating coherent light at shorter wavelengths from readily available laser sources. [, , ]

- Electro-optic modulation: MMONS's significant electro-optic coefficients enable its use in devices that modulate the phase, polarization, or amplitude of light using an electric field, crucial for optical communications and signal processing. []

- Optical switching: The strong second-order cascading effects in MMONS crystals can be exploited for ultrafast all-optical switching, potentially leading to faster and more efficient optical computing and communication devices. []

- Whispering-gallery mode resonators: MMONS hexagonal micro-prisms demonstrate efficient coupling of second harmonic light into whispering-gallery modes, offering potential for integrated photonic circuits and multiwavelength light sources. []

Q8: What methods are used to grow MMONS single crystals?

A8: MMONS single crystals can be grown using various methods:

- Solution growth: This involves slowly cooling a saturated solution of MMONS in a suitable solvent, such as methyl ethyl ketone, allowing crystals to nucleate and grow. This method has produced high-quality crystals with dimensions reaching 40 × 35 × 30 mm3. [, , ]

- Seeded solution growth: This technique uses a seed crystal to initiate and control the growth process, potentially leading to larger and higher-quality crystals. []

- Melt growth: MMONS can also be grown directly from its melt, though this method can be more challenging due to the material's thermal properties. [, ]

- Sankaranarayanan-Ramasamy (SR) method: This unidirectional growth technique has been successfully employed to grow (001) oriented MMONS single crystals. []

- Self-assembly: Facile self-assembly methods have been demonstrated for preparing single-crystalline hexagonal micro-prisms of MMONS, offering a potentially scalable approach for device fabrication. []

Q9: What challenges are associated with growing high-quality MMONS crystals?

A9: Growing high-quality MMONS crystals presents several challenges:

- Solvent polarity: The morphology and quality of MMONS crystals are highly sensitive to the solvent used for growth, with polar solvents often leading to abnormal growth in the polar c-direction. []

- Dimer formation: At higher concentrations, MMONS molecules tend to form dimers in solution, which can hinder crystal growth and limit the achievable crystal size. [, ]

- Thermal stability: MMONS's thermal properties can pose challenges during melt growth, requiring careful control of temperature gradients and cooling rates to avoid defects. [, ]

Q10: How does the choice of solvent influence the growth and properties of MMONS crystals?

A10: Solvent polarity significantly influences MMONS crystal growth:

- Polar solvents: Solvents like methyl ethyl ketone can result in the formation of high-quality single crystals, but controlling the growth habit and preventing abnormal growth in specific crystallographic directions can be challenging. [, ]

- Non-polar solvents: Using non-polar solvents or solvent mixtures can modify the crystallization kinetics and potentially lead to different polymorphs or crystal morphologies. []

- Solubility and supersaturation: The solubility of MMONS in the chosen solvent dictates the achievable supersaturation levels, which in turn affect the nucleation rate and crystal growth kinetics. []

Q11: What are the key considerations for material compatibility and stability of MMONS in device fabrication?

A11: Several factors are crucial for MMONS's material compatibility and stability:

- Thermal stability: MMONS's thermal properties need careful consideration during device fabrication processes involving heat treatments, as high temperatures can lead to degradation or alter its nonlinear optical properties. [, ]

Q12: How is 4-Methoxy-4'-nitrostilbene synthesized?

A12: MMONS is typically synthesized via a multi-step process involving:

- Acetylation and nitration: The starting material, 2,5-diaminotoluene, undergoes acetylation followed by nitration to introduce the nitro group. []

- Condensation: The nitrated intermediate is then condensed with 4-methoxybenzaldehyde in the presence of a catalyst like piperidine to form the stilbene structure. []

- Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain high-purity MMONS. []

Q13: What spectroscopic techniques are used to characterize MMONS?

A13: Various spectroscopic methods are employed for MMONS characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and bonding environment of atoms within the MMONS molecule. []

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in MMONS by analyzing the vibrational frequencies of its chemical bonds. []

- Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectroscopy analyzes the absorption and transmission of light through a MMONS solution or crystal, providing information about its electronic structure and band gap. [, ]

Q14: How is the purity of synthesized MMONS determined?

A14: High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthesized MMONS, quantifying the amount of desired product and identifying any impurities present. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

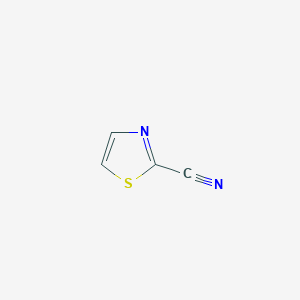

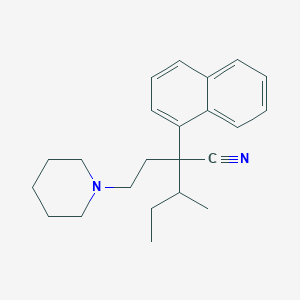

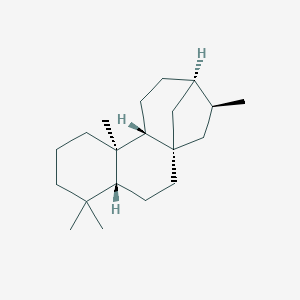

![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)

![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)